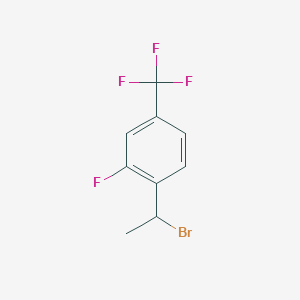

1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a derivative of benzene, featuring a bromoethyl group, a fluoro group, and a trifluoromethyl group attached to the benzene ring

Vorbereitungsmethoden

The synthesis of 1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(trifluoromethyl)benzene.

Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane to ensure the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes.

Coupling Reactions: It can also participate in coupling reactions like Suzuki or Heck reactions, where the bromo group is replaced by other aryl or vinyl groups.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as nucleophilic substitutions, oxidation, and reduction reactions.

- Reactions : The bromoethyl group allows for coupling reactions like Suzuki or Heck coupling, forming new carbon-carbon bonds. Common reagents used include palladium catalysts and bases like potassium carbonate.

Biology

- Biological Activity : Research indicates potential biological activities of this compound, particularly in its interactions with enzymes and receptors. The presence of the trifluoromethyl group can enhance lipophilicity, potentially increasing bioavailability.

- Molecular Targeting : Studies have shown that fluorinated compounds can selectively bind to specific biological targets, making them candidates for further pharmacological investigations.

Medicine

- Pharmaceutical Intermediate : The compound is explored as a pharmaceutical intermediate or active ingredient in drug development. Its unique structure may contribute to the development of novel therapeutics with enhanced efficacy.

- Toxicological Studies : Ongoing research evaluates the compound's safety profile and potential toxicological effects, which are critical for its application in medicinal chemistry .

Industry

- Material Development : In industrial applications, this compound is utilized in developing new materials with specific properties such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating advanced materials.

- Solvent Applications : It has been reported that similar compounds are used as solvents in various applications, including fabric stain removers and coatings .

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of 1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene as an intermediate in synthesizing a series of biologically active compounds. The reactions involved multiple steps utilizing palladium-catalyzed coupling reactions, showcasing high yields and selectivity.

Research focusing on the compound's interaction with specific enzymes revealed that it could inhibit certain pathways related to inflammation. This finding suggests potential therapeutic applications in treating inflammatory diseases.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis Intermediate | High yield in carbon-carbon bond formation |

| Biology | Biological Activity | Potential enzyme inhibition observed |

| Medicine | Pharmaceutical Intermediate | Investigated for drug development |

| Industry | Material Development | Used in advanced polymer applications |

Wirkmechanismus

The mechanism by which 1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromoethyl group acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring.

Vergleich Mit ähnlichen Verbindungen

1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:

1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can affect its reactivity and applications.

1-Bromo-3-(trifluoromethoxy)benzene: Similar to the above compound but with the trifluoromethoxy group in a different position on the benzene ring.

1-Bromo-4-(difluoromethyl)benzene: This compound has a difluoromethyl group, which can lead to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct electronic and steric effects, making it valuable for various specialized applications.

Biologische Aktivität

1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene is an aromatic halide with significant potential in synthetic chemistry and pharmaceutical applications. Its unique structure, characterized by a bromine atom attached to an ethyl group and further connected to a benzene ring substituted with a fluorine atom and a trifluoromethyl group, imparts distinct chemical properties that can influence biological activity. This article explores the biological activity of this compound, including its reactivity, potential medicinal applications, and relevant research findings.

The compound's molecular formula is C10H8BrF3, and its synthesis typically involves the bromination of 4-fluoro-2-methylacetophenone using bromine in the presence of a catalyst like iron(III) bromide under controlled conditions. This method allows for selective bromination at the ethyl group, optimizing yields for further applications in organic synthesis and drug development .

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented, compounds with similar structures often exhibit noteworthy biological properties. The presence of fluorine and trifluoromethyl groups can enhance lipophilicity, metabolic stability, and selectivity of drug candidates, making them valuable in medicinal chemistry .

Potential Applications

- Pharmaceutical Development : The compound may serve as a precursor for developing pharmaceuticals targeting various diseases due to its structural characteristics that facilitate interactions with biomolecules .

- Chemical Reactivity : The bromoethyl group can participate in nucleophilic substitution reactions, oxidation, reduction, and coupling reactions (e.g., Suzuki or Heck coupling), which are essential for synthesizing diverse organic molecules .

Case Studies

- Reactivity Studies : Interaction studies have shown that the unique combination of substituents in this compound influences its reactivity with nucleophiles and bases. Such studies provide insights into potential biological mechanisms and applications in drug development .

- Biological Screening : A study evaluating various derivatives with similar structures indicated that compounds containing trifluoromethyl groups often exhibit enhanced antibacterial and antifungal activities. For instance, related compounds demonstrated significant inhibitory effects against Gram-positive pathogens .

- Cytotoxicity Assessments : Research on structurally related compounds has shown promising results in cytotoxicity assays against various cancer cell lines. Compounds with similar functional groups were found to inhibit cell proliferation effectively, suggesting potential applications in oncology .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(1-bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c1-5(10)7-3-2-6(4-8(7)11)9(12,13)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKAOWKOIGKMPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C(F)(F)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.